9-Chloro-3-methyl-5-nitroacridine
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Overview
Description
9-Chloro-3-methyl-5-nitroacridine is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the field of oncology due to their cytotoxic properties . This compound is characterized by the presence of a chlorine atom at the 9th position, a methyl group at the 3rd position, and a nitro group at the 5th position on the acridine ring.
Preparation Methods
The synthesis of 9-Chloro-3-methyl-5-nitroacridine typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylacridine and nitrobenzene derivatives.
Chlorination: The chlorine atom is introduced via chlorination reactions, typically using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Cyclization: The final step involves cyclization to form the acridine ring structure.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.
Chemical Reactions Analysis
9-Chloro-3-methyl-5-nitroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions, often using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), can convert the nitro group to an amino group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Chloro-3-methyl-5-nitroacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound’s ability to intercalate into DNA makes it a valuable tool in studying DNA interactions and mechanisms.
Medicine: Due to its cytotoxic properties, it is investigated for its potential as an anti-cancer agent.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The primary mechanism of action of 9-Chloro-3-methyl-5-nitroacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This leads to cytotoxic effects, making it a potential anti-cancer agent . The compound may also interact with topoisomerases, enzymes involved in DNA unwinding, further contributing to its cytotoxicity .
Comparison with Similar Compounds
9-Chloro-3-methyl-5-nitroacridine can be compared with other acridine derivatives such as:
Quinacrine: Known for its anti-malarial and anti-cancer properties.
Proflavine: Used as an antiseptic and in cancer research.
Acriflavine: Employed in bacterial and viral infection treatments.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
255713-06-5 |
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Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
9-chloro-3-methyl-5-nitroacridine |
InChI |
InChI=1S/C14H9ClN2O2/c1-8-5-6-9-11(7-8)16-14-10(13(9)15)3-2-4-12(14)17(18)19/h2-7H,1H3 |
InChI Key |
TYFASVRUERDIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=C(C=CC=C3[N+](=O)[O-])C(=C2C=C1)Cl |
Origin of Product |
United States |
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